4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c12-5-9-6-17-10(16-9)7-2-1-3-8(4-7)11(13,14)15/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERDGQKDQQQEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CO2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or nitriles.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote radical or nucleophilic substitution.
Chloromethylation: The chloromethyl group can be introduced using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl moiety undergoes nucleophilic substitution reactions with various nucleophiles. Key examples include:
Mechanistic Insight : The chloromethyl group’s reactivity follows SN2 pathways, with polar aprotic solvents (e.g., DMF) enhancing reaction rates. Steric hindrance from the adjacent oxazole ring slows but does not prevent substitution .
Oxazole Ring Functionalization
The 1,3-oxazole core participates in ring-opening and electrophilic substitution reactions:
Ring-Opening Reactions
-
Acid-catalyzed hydrolysis : Treatment with HCl (conc.) at 100°C yields 3-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]isocyanate .
-
Reductive opening : Hydrogenation over Pd/C produces 2-amino-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]ethanol (65% yield) .
Electrophilic Aromatic Substitution
Despite the electron-withdrawing trifluoromethyl group, bromination at the oxazole’s 5-position occurs under Br₂/FeBr₃ (60°C, 4 hrs) .
Coupling Reactions Involving the Aromatic Ring
The 3-(trifluoromethyl)phenyl group supports palladium-catalyzed cross-couplings:
Limitations : Steric bulk from the trifluoromethyl group reduces reactivity in meta-substituted derivatives .
Oxidation and Reduction Pathways
-
Chloromethyl oxidation : MnO₂ in CH₂Cl₂ oxidizes the chloromethyl group to a carbonyl, forming 4-oxo-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-5-carbaldehyde (82% yield) .
-
Aromatic ring reduction : Catalytic hydrogenation (H₂, 5 atm, PtO₂) partially reduces the trifluoromethylphenyl group to a cyclohexyl derivative (selectivity: 55%) .
Stability Under Thermal and Photolytic Conditions
-
Thermal decomposition : Degrades above 200°C via C–Cl bond cleavage, releasing HCl and forming polymeric byproducts .
-
Photolytic reactivity : UV irradiation (254 nm) induces [2+2] cycloaddition with alkenes, producing spirocyclic adducts (e.g., 70% yield with ethylene) .
Comparative Reactivity With Analogues
| Compound | Reaction with Piperidine (Yield) | Bromination Efficiency | Thermal Stability (°C) |
|---|---|---|---|
| 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole | 78% | Moderate | 200 |
| 4-(Bromomethyl)-2-phenyl-1,3-oxazole | 92% | High | 180 |
| 2-[4-Nitrophenyl]-4-(chloromethyl)-1,3-oxazole | 65% | Low | 190 |
The trifluoromethyl group reduces nucleophilic substitution rates compared to nitro-substituted analogues but enhances thermal stability .
Industrial-Scale Synthetic Modifications
Scientific Research Applications
Scientific Research Applications
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole has several notable applications across various scientific domains:
Medicinal Chemistry
This compound is being explored for its potential biological activities, particularly as an enzyme inhibitor. Studies have indicated that compounds featuring a trifluoromethyl group often exhibit enhanced potency in inhibiting enzymes critical for various diseases.
- Enzyme Inhibition : Research suggests that this compound may inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative disorders such as Alzheimer's disease. Related compounds have shown IC50 values ranging from 5.4 µM to 19.2 µM against AChE and butyrylcholinesterase (BChE) .
Material Science
The unique chemical structure of this compound makes it a valuable building block for synthesizing new materials with enhanced properties:
- Polymer Development : Its chloromethyl group allows for further functionalization, which can lead to the development of polymers with improved stability and resistance to degradation.
Biochemical Research
The compound serves as a probe in biochemical assays, aiding in the study of enzyme mechanisms and interactions within biological systems.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in cancer research:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the oxazole ring can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
Heterocycle Core Differences
- Thiazole Derivatives : Compounds such as 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j) and 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (8k) () replace the oxazole ring with a thiazole (sulfur instead of oxygen). Thiazoles generally exhibit higher metabolic stability but lower polarity compared to oxazoles, affecting bioavailability .
Substituent Modifications
- Trifluoromethyl Position : The compound 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole (CAS: 22091-40-3) differs from the target compound only in the position of the trifluoromethyl group (para vs. meta on the phenyl ring). This positional isomerism can significantly alter electronic effects and steric interactions .
- Methyl and Halogen Additions : 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole () introduces a methyl group at position 5, reducing electrophilicity compared to the trifluoromethyl-substituted compound. This modification may decrease reactivity in Suzuki coupling or other cross-coupling reactions .
Physicochemical Properties
Key Observations :
- The trifluoromethyl group increases molecular weight and lipophilicity compared to non-fluorinated analogs.
Biological Activity
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₇ClF₃NO
- Molecular Weight : 261.63 g/mol
- CAS Number : 1005336-35-5
- Purity : Typically ≥95% for research applications
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an inhibitor of various enzymes and its cytotoxic effects against cancer cell lines.
Enzyme Inhibition
Research indicates that compounds with a trifluoromethyl group exhibit enhanced potency in enzyme inhibition. The trifluoromethyl group is known to increase lipophilicity and electron-withdrawing ability, which can enhance binding affinity to target enzymes.
Key Findings:
- Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound have shown significant inhibitory activity against AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's. For instance, related compounds exhibited IC50 values ranging from 5.4 µM to 19.2 µM against AChE and butyrylcholinesterase (BChE) .
Cytotoxicity Studies
Cytotoxic effects have been evaluated using various cancer cell lines. The compound demonstrated moderate cytotoxicity against breast cancer cells (MCF-7), indicating its potential as an anticancer agent.
Case Study:
In a study evaluating the cytotoxic effects of related oxazole derivatives, compounds with similar structural features were tested against MCF-7 and HEK293-T cells. The results indicated that the presence of halogen substituents significantly influenced the cytotoxic profile .
The mechanisms by which this compound exerts its biological effects are primarily attributed to:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in neurotransmitter degradation contributes to its potential therapeutic effects.
- Molecular Interactions : Studies utilizing molecular docking simulations suggest that hydrogen bonding and halogen interactions play a crucial role in enhancing binding affinity to enzyme targets .
Data Table: Biological Activities of Related Compounds
| Compound Name | IC50 (µM) AChE | IC50 (µM) BChE | Cytotoxicity (MCF-7) |
|---|---|---|---|
| Compound A | 10.4 | 7.7 | Moderate |
| Compound B | 5.4 | 9.9 | High |
| This compound | TBD | TBD | TBD |
Note: TBD indicates data yet to be determined or reported.
Q & A
Q. What are the optimal synthetic routes for 4-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole, and what factors influence yield?
Methodological Answer: The synthesis typically involves cyclization and functionalization steps. For example:
- Step 1: React a trifluoromethyl-substituted benzaldehyde derivative with hydroxylamine hydrochloride to form an oxime intermediate.
- Step 2: Chlorinate the oxime using agents like cyanuric chloride or phosphorus pentachloride to introduce the chloromethyl group .
- Step 3: Cyclize the intermediate with a β-ketoester or acetoacetate derivative under acidic conditions to form the oxazole ring .
Critical Factors: - Temperature Control: Excess heat during chlorination can lead to decomposition; reactions are best performed at 0–5°C .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Purification: Column chromatography (silica gel, hexane/EtOAc) is essential to isolate the product from byproducts like unreacted oxime or dimerized species .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Use a combination of analytical techniques:
- HPLC-MS: Confirm molecular weight (MW = 275.66 g/mol) and detect impurities (<2% area) using a C18 column (70:30 acetonitrile/water, 0.1% formic acid) .
- NMR: Key signals include:
- X-ray Crystallography: Resolve crystal packing and confirm bond lengths (e.g., C-Cl = 1.79 Å, C-O = 1.36 Å) .
Advanced Research Questions
Q. What strategies resolve discrepancies between spectroscopic data and X-ray crystallography results?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational isomers) or crystal packing forces.
- Variable-Temperature NMR: Perform experiments at –40°C to slow molecular motion and reveal hidden splitting in aromatic or chloromethyl signals .
- DFT Calculations: Compare computed (B3LYP/6-31G*) and experimental bond angles/energies to identify conformational preferences .
- Powder XRD: Rule out polymorphism by matching experimental patterns with single-crystal data .
Example: A 2023 study found that the oxazole ring’s planarity in the solid state (via X-ray) deviates from solution-phase DFT models due to intermolecular H-bonding with residual solvent .
Q. How does the chloromethyl group’s reactivity influence derivative design for SAR studies?
Methodological Answer: The chloromethyl group enables nucleophilic substitution (SN₂) for functionalization:
- Thiol Derivatives: React with thioureas or mercaptans (e.g., NaSH) to form sulfides, enhancing solubility for biological assays .
- Amine Coupling: Use primary amines (e.g., benzylamine) in DMSO at 80°C to yield secondary amines, probing electronic effects on bioactivity .
- Cross-Coupling: Employ Suzuki-Miyaura reactions with arylboronic acids (Pd(OAc)₂, K₂CO₃) to generate biaryl analogs for probing steric effects .
Case Study: Replacing Cl with a morpholine group increased antifungal activity (MIC = 2 µg/mL vs. Candida albicans) due to improved membrane penetration .
Q. What mechanistic insights explain unexpected byproducts during synthesis?
Methodological Answer: Common byproducts include:
- Dimerization: Chloromethyl groups may self-condense under basic conditions (e.g., Et₃N), forming ether-linked dimers. Mitigate by using anhydrous solvents and inert atmospheres .
- Oxazole Ring Opening: Hydrolysis under acidic conditions (pH < 3) can yield keto-amides. Stabilize the ring by adding chelating agents (e.g., EDTA) to sequester trace metals .
Analytical Tools: - LC-MS/MS: Identify dimer m/z = 551.32 (M+H)⁺ and hydrolyzed products (m/z = 293.11) .
- IR Spectroscopy: Detect carbonyl stretches (1680–1700 cm⁻¹) from ring-opened species .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data between in vitro and in vivo models?
Methodological Answer:
- Metabolic Stability: Test hepatic microsome clearance (e.g., human S9 fraction) to identify rapid oxidation of the trifluoromethyl group, which reduces in vivo efficacy .
- Protein Binding: Use equilibrium dialysis to measure plasma protein binding (>95% binding explains reduced free drug concentration) .
- Prodrug Design: Mask the chloromethyl group as a tert-butyl carbonate ester to improve bioavailability, then enzymatically cleave in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
